molecular formula C14H13ClN2O2S B2921794 Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate CAS No. 832130-61-7

Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate

Cat. No.: B2921794
CAS No.: 832130-61-7
M. Wt: 308.78
InChI Key: NFLAOZPKONMCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group and an ethyl thioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate typically involves the nucleophilic substitution reaction of a pyrimidine derivative with an appropriate thiol reagent. One common method involves the reaction of 4-(4-chlorophenyl)pyrimidine-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or thio-substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The thioether group may also play a role in the compound’s reactivity and interaction with biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)phenoxy)acetate: Similar structure but with a phenoxy group instead of a thioether.

    4-(4-Chlorophenyl)pyrimidine-2-thiol: Precursor in the synthesis of the target compound.

    2-Thioxopyrimidine derivatives: Compounds with similar thioether functionality.

Uniqueness

Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate is unique due to its specific combination of a pyrimidine ring, a 4-chlorophenyl group, and an ethyl thioacetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-2-19-13(18)9-20-14-16-8-7-12(17-14)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLAOZPKONMCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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